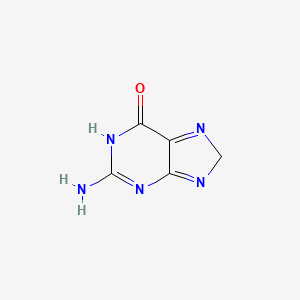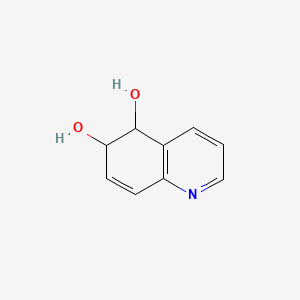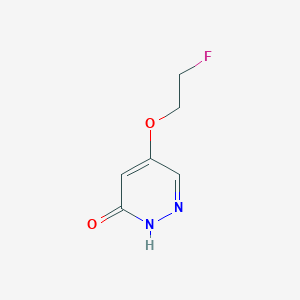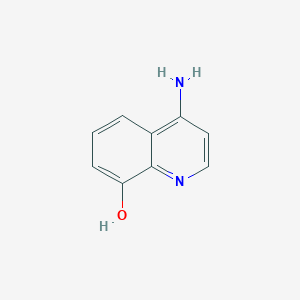
2-Amino-8H-purin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8H-purin-6-ol is a purine derivative with the molecular formula C5H5N5O. It is a compound of interest in various fields of scientific research due to its unique structure and properties. This compound contains a purine ring, which is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8H-purin-6-ol typically involves the reaction of guanine with various reagents. One common method is the reaction of guanine with hydroxylamine under acidic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized purine derivatives, while nucleophilic substitution can introduce different functional groups at specific positions on the purine ring .
Applications De Recherche Scientifique
2-Amino-8H-purin-6-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential role in biological processes and as a model compound for understanding purine metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Mécanisme D'action
The mechanism of action of 2-Amino-8H-purin-6-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may mimic or interfere with natural purine substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Adenine: Another purine base that is a key component of nucleotides.
2-Aminopurine: A synthetic analog of adenine used in molecular biology research.
Uniqueness
2-Amino-8H-purin-6-ol is unique due to its specific functional groups and their positions on the purine ring. This uniqueness allows it to participate in specific chemical reactions and interact with biological molecules in ways that other purine derivatives may not.
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
2-amino-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H2,(H3,6,8,9,10,11) |
Clé InChI |
KLHHJVHBYLJVOR-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C(=O)NC(=NC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)
![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B11920633.png)
![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)
